2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid

Beschreibung

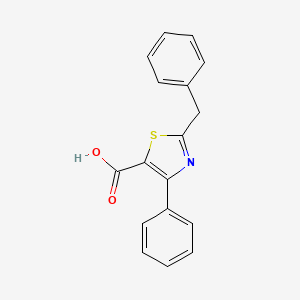

2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a benzyl group at position 2 and a phenyl group at position 4 of the thiazole ring. Thiazole-based compounds are widely studied for their diverse pharmacological activities, including xanthine oxidase inhibition, anti-inflammatory effects, and antimicrobial properties .

Eigenschaften

IUPAC Name |

2-benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c19-17(20)16-15(13-9-5-2-6-10-13)18-14(21-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDPSENJELZGTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=C(S2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of substituted benzylamines with thioamides under specific conditions. One common method includes the use of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water . The reaction proceeds through nucleophilic substitution and cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that 2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial activity. Preliminary studies suggest its potential as a candidate for developing new antibiotics due to its ability to inhibit the growth of various bacterial strains.

Mechanisms of Action:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolism.

- Cell Membrane Disruption: It could compromise the integrity of bacterial membranes, leading to cell lysis.

Anticancer Potential

The compound has shown promise in anticancer research, with studies indicating that it can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

Key Findings:

- Selectivity: Certain derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including glioblastoma and melanoma.

- Gene Expression Modulation: It may alter the expression levels of genes associated with cancer progression and resistance, potentially enhancing the effectiveness of existing treatments.

Case Studies

Wirkmechanismus

The mechanism by which 2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . Its anticancer effects could be related to the induction of apoptosis or inhibition of cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid, highlighting substituent variations and reported biological activities:

Key Structural Differences and Implications

Substituent Bulk and Hydrophobicity: The phenyl group at position 4 in the target compound is bulkier than the methyl group in febuxostat and other analogs. This may reduce solubility but enhance binding affinity in hydrophobic enzyme pockets . Benzyl vs. Benzylamino Groups: Analogs with a benzylamino spacer (e.g., 2-(substituted benzylamino)-4-methyl derivatives) show improved xanthine oxidase inhibition due to hydrogen bonding with the enzyme’s active site . The absence of an amino group in the target compound may limit similar interactions.

The target compound’s benzyl group lacks such substituents, which may moderate its activity.

Heterocyclic Modifications :

Research Findings on Analogues

- Febuxostat : A clinically approved drug, febuxostat inhibits xanthine oxidase at IC50 values ~1 nM, significantly reducing uric acid levels in gout patients .

- 2-(Substituted Benzylamino)-4-methyl Derivatives: These compounds exhibit xanthine oxidase inhibition (IC50 2–10 μM) and free radical scavenging activity, with substituent electronegativity correlating with potency .

Biologische Aktivität

2-Benzyl-4-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound known for its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including its biochemical properties, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a thiazole ring with both sulfur and nitrogen atoms, along with benzyl and phenyl substituents. Its molecular formula is , and it has a molecular weight of approximately 305.35 g/mol . The unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity . It has been identified as a candidate for the development of new antibiotics due to its ability to inhibit the growth of various bacterial strains .

Anticancer Potential

Research indicates that this compound may possess anticancer properties . Its structural characteristics allow it to interact with cellular pathways involved in tumor growth. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Cell Signaling Modulation : It can influence key signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Alteration : The compound may affect the expression levels of genes associated with cancer progression and resistance .

Case Studies

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Significant | Moderate | Unique benzyl and phenyl substitution |

| 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | Moderate | High | Enhanced reactivity due to trifluoromethyl group |

| 5-Benzyl-2-phenyl-1,3-thiazole-4-carboxylic acid | Low | High | Different positioning of benzyl group |

Future Research Directions

Further studies are necessary to fully elucidate the mechanisms through which this compound exerts its biological effects. Key areas for future research include:

- Detailed Mechanistic Studies : Investigating how the compound interacts with specific molecular targets.

- Clinical Trials : Assessing its efficacy and safety in human subjects.

- Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the chemical structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.